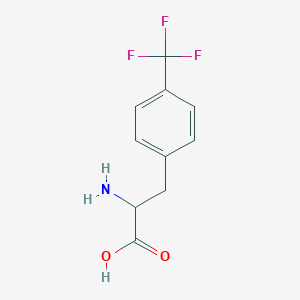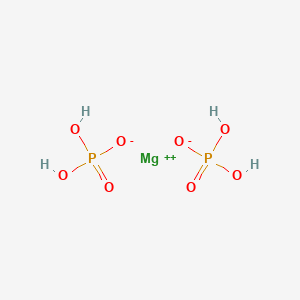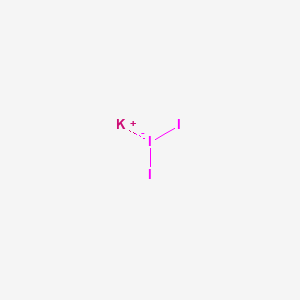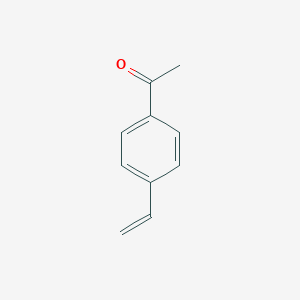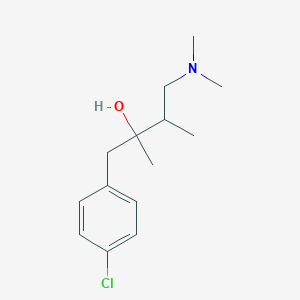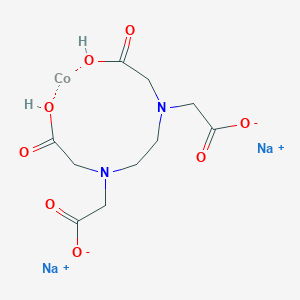
コバルトエデト酸二ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Disodium cobalt edetate is a coordination complex formed between cobalt(II) ions and the chelating agent ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .
科学的研究の応用
Disodium cobalt edetate has a wide range of applications in scientific research, including:
作用機序
Target of Action
Disodium cobalt edetate, also known as Cobalt disodium ethylenediaminetetraacetate, primarily targets cyanide ions in the body . It is known for its ability to form stable complexes with cyanide .
Mode of Action
The compound works by binding to cyanide ions to form less toxic cobalt cyanides . Specifically, one mole of cobalt can bind to six moles of cyanide, creating these less toxic complexes . This interaction reduces the toxicity of cyanide in the body .
Biochemical Pathways
The primary biochemical pathway affected by disodium cobalt edetate is the cyanide detoxification pathway . By binding to cyanide ions, the compound prevents cyanide from inhibiting cellular respiration, a process that cyanide typically disrupts .
Pharmacokinetics
The pharmacokinetics of disodium cobalt edetate involve its distribution throughout the body following intravenous administration, where it binds to cyanide ions . The resulting less toxic cobalt cyanides are then excreted in the urine . .
Result of Action
The primary result of disodium cobalt edetate’s action is the detoxification of cyanide in the body . By converting cyanide into less toxic cobalt cyanides, the compound helps to mitigate the harmful effects of cyanide poisoning .
Action Environment
The efficacy and stability of disodium cobalt edetate can be influenced by various environmental factors. For instance, the presence of other chelating agents or ions in the body could potentially affect the compound’s ability to bind to cyanide . Therefore, it is crucial to consider these factors when using disodium cobalt edetate as a treatment for cyanide poisoning .
生化学分析
Biochemical Properties
Cobalt disodium ethylenediaminetetraacetate plays a significant role in biochemical reactions. It forms complexes with metal ions, notably iron (Fe2+/Fe3+) and calcium ions (Ca2+), even at neutral pH . This property allows it to interact with various enzymes, proteins, and other biomolecules that require these metal ions for their function. The nature of these interactions is primarily chelation, where the cobalt disodium ethylenediaminetetraacetate binds to the metal ions, preventing them from interacting with other molecules .
Cellular Effects
The effects of cobalt disodium ethylenediaminetetraacetate on cells are largely due to its ability to bind and sequester metal ions. By binding to these ions, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, cobalt disodium ethylenediaminetetraacetate exerts its effects primarily through its interactions with metal ions. It can bind to these ions, forming stable complexes that can inhibit or activate enzymes, alter gene expression, and influence other molecular processes . The exact mechanisms of these effects are complex and depend on the specific ions involved and the cellular context.
Temporal Effects in Laboratory Settings
The effects of cobalt disodium ethylenediaminetetraacetate can change over time in laboratory settings Factors such as the compound’s stability, degradation, and long-term effects on cellular function can influence these temporal changes
Metabolic Pathways
Cobalt disodium ethylenediaminetetraacetate is involved in various metabolic pathways due to its ability to bind and sequester metal ions These ions often serve as cofactors for enzymes involved in these pathways By binding to these ions, cobalt disodium ethylenediaminetetraacetate can influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of cobalt disodium ethylenediaminetetraacetate within cells and tissues are likely influenced by its interactions with metal ions and other biomolecules
準備方法
Synthetic Routes and Reaction Conditions
Disodium cobalt edetate can be synthesized by reacting cobalt(II) salts with ethylenediaminetetraacetic acid in the presence of sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, adding cobalt(II) chloride or cobalt(II) sulfate, and then adjusting the pH with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of cobalt disodium ethylenediaminetetraacetate follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and the pH is carefully controlled to ensure the formation of the desired complex. The product is then purified and dried for use in various applications .
化学反応の分析
Types of Reactions
Disodium cobalt edetate undergoes several types of chemical reactions, including:
Complexation Reactions: Forms stable complexes with various metal ions.
Oxidation-Reduction Reactions: Can participate in redox reactions, particularly in the presence of other metal ions.
Substitution Reactions: Ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with cobalt disodium ethylenediaminetetraacetate include other metal salts, oxidizing agents, and reducing agents. The reactions typically occur in aqueous solutions with controlled pH and temperature .
Major Products
The major products formed from reactions involving cobalt disodium ethylenediaminetetraacetate depend on the specific reaction conditions. For example, in complexation reactions, the product is a new metal complex, while in redox reactions, the oxidation state of cobalt may change .
類似化合物との比較
Similar Compounds
Disodium ethylenediaminetetraacetate: Similar in structure but does not contain cobalt.
Calcium disodium ethylenediaminetetraacetate: Used in chelation therapy but specifically targets calcium ions.
Tetrasodium ethylenediaminetetraacetate: Another variant of ethylenediaminetetraacetic acid used for similar purposes.
Uniqueness
Disodium cobalt edetate is unique due to the presence of cobalt, which imparts specific chemical properties and reactivity. This makes it particularly useful in studies involving cobalt chemistry and in applications where cobalt’s redox properties are advantageous .
特性
CAS番号 |
15137-09-4 |
|---|---|
分子式 |
C10H14CoN2Na2O8 |
分子量 |
395.14 g/mol |
IUPAC名 |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt |
InChI |
InChI=1S/C10H16N2O8.Co.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1/p-2 |
InChIキー |
ULJJVEZLQWBJLT-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Co] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Co] |
Key on ui other cas no. |
15137-09-4 |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
14931-83-0 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


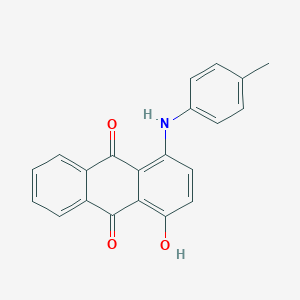
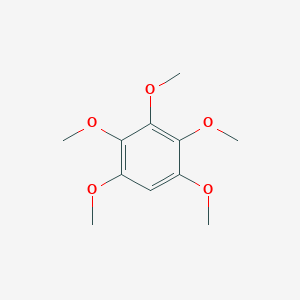
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)


